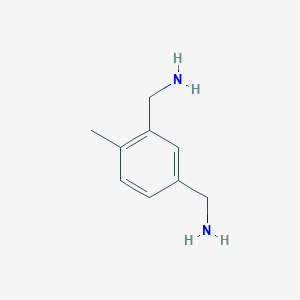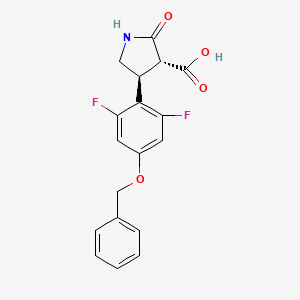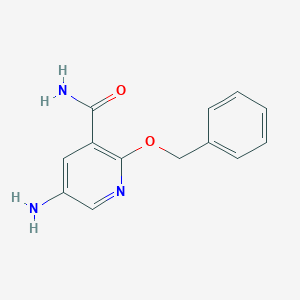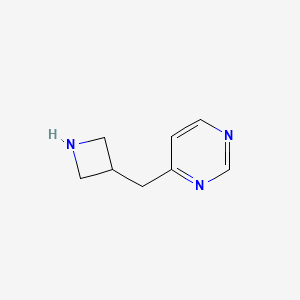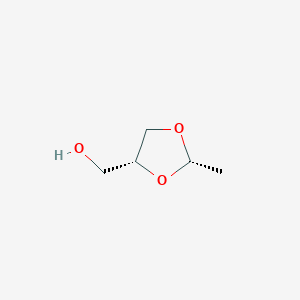
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring with a hydroxymethyl group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane typically involves the reaction of a suitable diol with formaldehyde under acidic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-1,3-propanediol with formaldehyde. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cis-4-(Carboxymethyl)-2-methyl-1,3-dioxolane.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The dioxolane ring provides structural rigidity, which can affect the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid
- cis-4-Hydroxy-L-proline
- cis-3-Hydroxy-L-proline
Uniqueness
cis-4-(Hydroxymethyl)-2-methyl-1,3-dioxolane is unique due to its specific combination of a dioxolane ring with a hydroxymethyl and methyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for diverse research and industrial uses.
Properties
CAS No. |
3674-21-3 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C5H10O3/c1-4-7-3-5(2-6)8-4/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI Key |
ZCYJBTKNPHKPPN-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@H]1OC[C@H](O1)CO |
Canonical SMILES |
CC1OCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



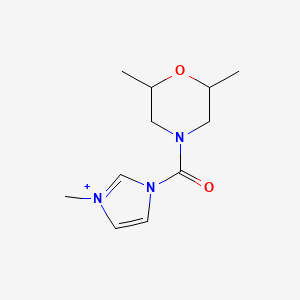
![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)
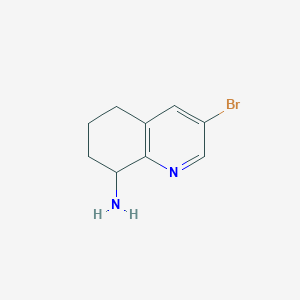

![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)
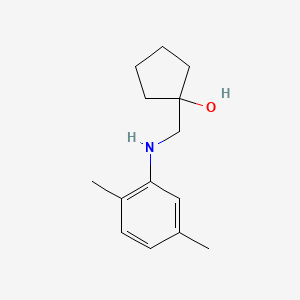
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
